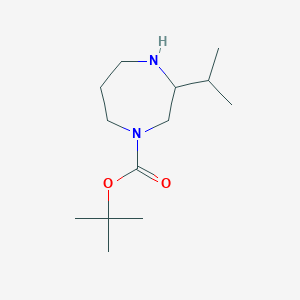

1-N-Boc-3-Isopropyl-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-propan-2-yl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)11-9-15(8-6-7-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTTXMRXODRFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCCN1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374126-71-2 | |

| Record name | tert-butyl 3-(propan-2-yl)-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Characterization of 3-Substituted 1-N-Boc-1,4-diazepanes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific characterization data for 1-N-Boc-3-Isopropyl-1,4-diazepane. The following guide presents characterization data for a closely related analogue, (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS: 194032-32-1) , as a representative example of a 3-alkyl-substituted 1-N-Boc-1,4-diazepane. The synthetic protocols described are general and may be adaptable for the synthesis of the isopropyl analogue.

Core Compound Structure

The core structure of interest is a 1,4-diazepane ring system with a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms and an alkyl substituent at the 3-position.

General Structure:

Spectroscopic Analysis of 1-N-Boc-3-isopropyl-1,4-diazepane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3-isopropyl-1,4-diazepane is a substituted diazepane derivative. The 1,4-diazepane core is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The "1-N-Boc" designation indicates the presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, a common strategy in organic synthesis to control reactivity. The "3-isopropyl" signifies an isopropyl group attached to the carbon at the 3-position of the diazepane ring. This substitution can introduce chirality to the molecule, potentially leading to stereoisomers with distinct biological activities. Compounds containing the diazepane scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological properties, acting as, for example, anticancer, antiviral, and antimicrobial agents.

This technical guide provides a summary of the expected spectroscopic characteristics of this compound. Due to the absence of publicly available experimental data for this specific compound, this guide leverages spectroscopic data from closely related analogs and predictive models to offer a foundational understanding for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar structures and computational chemistry software.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.2 | Multiplet | 4H | -CH₂-N(Boc)-CH₂- |

| ~3.0 - 2.6 | Multiplet | 3H | -NH-CH₂-CH- |

| ~2.0 - 1.7 | Multiplet | 2H | -N-CH₂-CH₂-C- |

| ~1.8 - 1.6 | Multiplet | 1H | -CH(CH₃)₂ |

| 1.46 | Singlet | 9H | -C(CH₃)₃ (Boc) |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~155 | C=O (Boc) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~60 | -CH- (isopropyl) |

| ~50-40 | Diazepane ring carbons (-CH₂-) |

| ~30 | -CH(CH₃)₂ |

| 28.4 | -C(CH₃)₃ (Boc) |

| ~20 | -CH(CH₃)₂ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak |

| [M-56]⁺ | Loss of isobutylene from Boc group |

| [M-100]⁺ | Loss of the Boc group |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (secondary amine) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (urethane) |

| ~1470-1450 | C-H bend (aliphatic) |

| ~1160 | C-N stretch |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for the spectroscopic analysis of similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.

-

Analysis: Introduce the sample into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Synthesis Pathway Considerations

A plausible synthetic route to this compound would likely involve the protection of a suitable diamine precursor, followed by the introduction of the isopropyl group and subsequent cyclization. The specific choice of reagents and reaction conditions would be critical in achieving the desired product with good yield and purity.

Caption: A generalized synthetic pathway for this compound.

1H and 13C NMR data of 1-N-Boc-3-Isopropyl-1,4-diazepane

In-depth Technical Guide: Spectroscopic Data of 1-N-Boc-3-Isopropyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound this compound. However, a thorough search of publicly available scientific databases and chemical literature has revealed no specific experimental ¹H and ¹³C NMR data for this particular molecule. The synthesis and spectroscopic characterization of this compound have not been reported in the accessible literature.

While NMR data for various other substituted diazepane and benzodiazepine derivatives are available, the unique substitution pattern of a Boc protecting group at the 1-position and an isopropyl group at the 3-position of the 1,4-diazepane ring system makes direct extrapolation from these analogues unreliable for generating an accurate and in-depth technical guide.

To provide a foundational understanding for researchers working with similar structures, this guide will instead offer a detailed overview of the expected NMR characteristics of this compound based on established principles of NMR spectroscopy and data from structurally related compounds. A hypothetical experimental protocol for acquiring such data is also presented.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects on the 1,4-diazepane scaffold and typical values for Boc-protected amines and isopropyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Boc (C(CH₃)₃) | 1.4 - 1.5 | s | - | 9H |

| Isopropyl (CH(CH₃)₂) | 0.9 - 1.1 | d | ~6-7 | 6H |

| Isopropyl (CH(CH₃)₂) | 1.8 - 2.0 | m | - | 1H |

| Diazepane Ring Protons | 2.5 - 3.7 | m | - | 9H |

| NH | Variable | br s | - | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~28.5 |

| Boc (C(CH₃)₃) | ~80.0 |

| Boc (C=O) | ~155.0 |

| Isopropyl (CH₃) | ~18.0 - 20.0 |

| Isopropyl (CH) | ~30.0 - 35.0 |

| Diazepane Ring Carbons | ~40.0 - 60.0 |

Rationale for Predicted Data

-

¹H NMR: The tert-butyl protons of the Boc group are expected to appear as a sharp singlet around 1.4-1.5 ppm due to their chemical equivalence and distance from other protons. The methyl protons of the isopropyl group will likely be a doublet around 0.9-1.1 ppm, coupled to the isopropyl methine proton. The diazepane ring protons would present as a complex series of multiplets in the 2.5-3.7 ppm range due to their diastereotopic nature and complex spin-spin coupling. The chemical shift of the N-H proton is highly dependent on solvent and concentration and is expected to be a broad singlet.

-

¹³C NMR: The carbons of the Boc group have characteristic chemical shifts, with the methyl carbons around 28.5 ppm, the quaternary carbon around 80.0 ppm, and the carbonyl carbon around 155.0 ppm. The isopropyl methyl carbons are predicted to be in the 18.0-20.0 ppm region, with the methine carbon further downfield. The diazepane ring carbons are expected in the 40.0-60.0 ppm range, with the exact shifts influenced by the positions relative to the nitrogen atoms and the isopropyl substituent.

Proposed Experimental Protocol for NMR Data Acquisition

To obtain definitive ¹H and ¹³C NMR data for this compound, the following experimental protocol is recommended:

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may influence the chemical shifts, particularly of the N-H proton.

-

Transfer the solution to a standard 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 or 32 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans, as the ¹³C nucleus has a low natural abundance.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound, which is essential for the interpretation of its NMR spectra.

Mass spectrometry analysis of 1-N-Boc-3-Isopropyl-1,4-diazepane

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-N-Boc-3-Isopropyl-1,4-diazepane

Introduction

This compound is a heterocyclic organic molecule featuring a seven-membered diazepane ring. The nitrogen at position 1 is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis, particularly in peptide and medicinal chemistry. The isopropyl group at position 3 adds to the structural complexity and potential chirality of the molecule. The characterization of such molecules is crucial in drug discovery and development to confirm identity, purity, and structure. Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing information on molecular weight and structural features through fragmentation analysis.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It details predicted fragmentation patterns, experimental protocols for analysis, and presents the expected quantitative data. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, purification, and characterization of N-Boc protected heterocyclic compounds.

Predicted Mass Spectrometric Behavior and Fragmentation

The analysis of this compound by mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is expected to yield the protonated molecule [M+H]⁺ as the parent ion. The Boc protecting group is known to be labile under mass spectrometric conditions and can undergo characteristic fragmentation pathways.[1][2]

The primary fragmentation is anticipated to be the loss of the Boc group or its components. This can occur through several mechanisms:

-

Loss of isobutylene (56 Da): A McLafferty-like rearrangement can lead to the neutral loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate which can then lose carbon dioxide.[3]

-

Loss of the entire Boc group (101 Da): Cleavage of the N-C bond of the carbamate can result in the loss of the entire Boc group.

-

Formation of the tert-butyl cation (m/z 57): The tert-butyl group can be lost as a stable tertiary carbocation.

Further fragmentation of the diazepane ring structure is also expected.

Below is a diagram illustrating the predicted fragmentation pathway for this compound.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is provided below.

1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL.

2. Liquid Chromatography Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

-

Instrument: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Scan Mode: Full scan (MS) and tandem scan (MS/MS).

-

MS Scan Range: m/z 50-500.

-

MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID).

-

Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

The following diagram illustrates the general workflow for the LC-MS/MS analysis.

References

Solubility Profile of 1-N-Boc-3-Isopropyl-1,4-diazepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of an organic compound is dictated by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity. The 1-N-Boc-3-Isopropyl-1,4-diazepane molecule possesses both nonpolar (Boc group, isopropyl group, and the diazepane ring's hydrocarbon backbone) and polar (carbamate and amine functionalities) characteristics. This amphiphilic nature suggests a broad range of solubility in organic solvents.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is extrapolated from the known solubility of similar N-Boc protected amines and diazepane analogs. It is important to note that these are general guidelines, and empirical determination is recommended for precise applications.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The highly polar nature of DMF can effectively solvate the polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile (MeCN) | Moderate to High | Acetonitrile's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics. | |

| Tetrahydrofuran (THF) | Moderate to High | THF's ether functionality and cyclic structure provide a balance of polarity for good solvation. | |

| Polar Protic | Methanol (MeOH) | High | The hydroxyl group of methanol can hydrogen bond with the carbamate and amine groups, facilitating dissolution. |

| Ethanol (EtOH) | High | Similar to methanol, ethanol is an effective solvent for this type of molecule. | |

| Isopropanol (IPA) | Moderate | The increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce solubility. | |

| Nonpolar | Dichloromethane (DCM) | High | DCM is a versatile solvent that can effectively dissolve the nonpolar regions of the molecule. |

| Chloroform (CHCl₃) | High | Similar to DCM, chloroform is a good solvent for many organic compounds. | |

| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the nonpolar parts of the molecule. | |

| Hexanes/Heptanes | Low | These nonpolar aliphatic hydrocarbons are generally poor solvents for compounds with significant polarity. | |

| Aqueous | Water | Low | The large nonpolar surface area of the Boc and isopropyl groups leads to poor miscibility with water.[1] |

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, the following experimental protocols are recommended.

Visual "Shake-Flask" Method (Thermodynamic Solubility)

This is a straightforward and widely used method to determine the thermodynamic equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy after creating a calibration curve.

-

Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.

High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is often used in early drug discovery to rapidly assess the kinetic solubility of a large number of compounds.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in the same solvent.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer solution (e.g., phosphate-buffered saline, PBS).

-

Precipitation Detection: The compound may precipitate out of the aqueous solution if its solubility limit is exceeded. This precipitation is detected by measuring the turbidity or light scattering of the solution using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Stereochemistry of 1-N-Boc-3-Isopropyl-1,4-diazepane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1-N-Boc-3-isopropyl-1,4-diazepane, a chiral heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs, particularly (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane, to project a detailed understanding of its synthesis, stereochemical properties, and potential for chiral separation. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating the 1,4-diazepane scaffold.

Introduction

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and central nervous system effects. The introduction of a substituent at the 3-position of the diazepane ring creates a chiral center, leading to stereoisomers that can exhibit different pharmacological and toxicological profiles. The N-Boc protecting group at the 1-position is commonly employed in synthetic strategies to modulate reactivity and solubility. This guide focuses on the stereochemical aspects of this compound, providing a projected methodology for its stereoselective synthesis and the characterization of its enantiomers.

Synthesis of Chiral 1-N-Boc-3-alkyl-1,4-diazepanes

While a direct synthetic route for this compound is not explicitly detailed in the current literature, a plausible and efficient pathway can be extrapolated from the synthesis of its methyl analog, (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane. A patented method provides a robust foundation for the synthesis of such chiral 3-alkyl-1,4-diazepanes.[1]

The proposed synthetic strategy commences with a chiral starting material to install the desired stereochemistry at the C3 position. For the synthesis of (S)-1-N-Boc-3-isopropyl-1,4-diazepane, (S)-2-amino-3-methyl-1-butanol would be the logical starting precursor.

Proposed Synthetic Workflow

The following diagram outlines the proposed synthetic pathway for (S)-1-N-Boc-3-isopropyl-1,4-diazepane, based on the established synthesis of the methyl analog.

Detailed Experimental Protocols (Projected)

The following protocols are adapted from the synthesis of the corresponding methyl analog and are presented as a guide for the synthesis of the isopropyl derivative.

Step 1: (S)-N-(1-hydroxy-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide To a solution of (S)-2-amino-3-methyl-1-butanol in dichloromethane is added triethylamine. The mixture is cooled to 0 °C, and 2-nitrobenzenesulfonyl chloride is added portionwise. The reaction is stirred at room temperature until completion. The product is isolated by aqueous workup and purified by column chromatography.

Step 2: (S)-N-(1-methanesulfonyloxy-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide To a solution of the product from Step 1 in dichloromethane is added triethylamine. The mixture is cooled to 0 °C, and methanesulfonyl chloride is added dropwise. The reaction is stirred at 0 °C until completion. The product is isolated by aqueous workup.

Step 3: (S)-4-(2-nitrophenylsulfonyl)-3-isopropyl-1,4-diazepane A mixture of the product from Step 2, 3-aminopropanol, and potassium carbonate in acetonitrile is heated at reflux. After completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Step 4: (S)-3-Isopropyl-1,4-diazepane To a solution of the product from Step 3 in acetonitrile is added potassium carbonate and thiophenol. The mixture is stirred at room temperature. Upon completion, the solids are filtered off, and the filtrate is concentrated. The crude product is purified.

Step 5: (S)-1-N-Boc-3-isopropyl-1,4-diazepane To a solution of the product from Step 4 in dichloromethane is added triethylamine and di-tert-butyl dicarbonate. The reaction is stirred at room temperature. The final product is isolated by aqueous workup and purified by column chromatography.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not available, the table below summarizes the reported yields for the synthesis of the analogous (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane, which can serve as a benchmark for the proposed synthesis.[1]

| Step | Product | Yield (%) | Purity (%ee) |

| 1. Sulfonylation & Mesylation | (S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide | 74.5 | >99 |

| 2. Cyclization & Nosyl Deprotection | (S)-3-methyl-1,4-diazepane | 85.7 | 99.9 |

| 3. Boc Protection | (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane | - | - |

| Overall | (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane | 45.2 | 99.9 |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the chiral center at the C3 position. The seven-membered diazepane ring is not planar and is expected to exist in a dynamic equilibrium of several conformations, such as chair, boat, and twist-boat forms. The bulky isopropyl group at the C3 position will significantly influence the conformational preference of the ring.

The N-Boc protecting group will also impact the conformational landscape. Due to its steric bulk, it may favor conformations where it occupies a pseudo-equatorial position to minimize steric hindrance.

The logical relationship for conformational analysis is depicted below.

Chiral Separation

The enantiomers of this compound can be separated using chiral chromatography techniques. Based on studies of similar chiral diazepane derivatives, the following methods are expected to be effective:

-

Chiral High-Performance Liquid Chromatography (HPLC): The use of chiral stationary phases (CSPs) is a primary method for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs have shown broad applicability for the resolution of a wide range of chiral compounds.

-

Supercritical Fluid Chromatography (SFC): Chiral SFC is often a faster and more environmentally friendly alternative to HPLC for chiral separations.

The general workflow for chiral separation is illustrated below.

Biological Context and Signaling Pathways

While the specific biological activity of this compound has not been reported, various derivatives of the 1,4-diazepane scaffold have shown significant pharmacological effects. For instance, substituted 1,4-diazepanes have been investigated as orexin receptor antagonists, which are involved in the regulation of sleep and wakefulness. Orexin receptors are G-protein coupled receptors (GPCRs), and their antagonism can lead to a sedative effect.

The following diagram illustrates a simplified, representative signaling pathway that could be modulated by a biologically active 1,4-diazepane derivative acting as a GPCR antagonist.

References

A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the chiral purity of 1-N-Boc-3-Isopropyl-1,4-diazepane. Given that specific literature on this exact molecule is not publicly available, this document outlines the established and validated approaches for the synthesis, chiral separation, and purity analysis of analogous chiral diazepane derivatives. The protocols and data presented herein are illustrative and based on established principles in chiral chemistry and chromatography.

Introduction: The Significance of Chiral Purity in Drug Development

Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. Therefore, the synthesis and analysis of enantiomerically pure 1,4-diazepane derivatives are of paramount importance for ensuring the safety and efficacy of potential drug candidates. Regulatory agencies worldwide now require the development of single-enantiomer drugs unless there is a therapeutic justification for using a racemic mixture.

Hypothetical Synthesis of Racemic this compound

The synthesis of this compound would likely commence with a multi-step sequence starting from commercially available chiral or achiral building blocks. A common approach to constructing the diazepane ring involves the reaction of a suitable diamine with a dicarbonyl compound or a related electrophile, followed by cyclization. A plausible, though hypothetical, route to the racemic compound could involve the reductive amination of a protected amino aldehyde with a protected amino acid derivative, followed by cyclization and functional group manipulation. The use of non-chiral reagents in key bond-forming steps would result in a racemic mixture of the (R) and (S) enantiomers.

A general workflow for the synthesis and subsequent chiral analysis is depicted below.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The most widely used method for determining the chiral purity of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP).[1][2] CSPs are designed to interact differently with the two enantiomers of a chiral molecule, leading to different retention times and thus, their separation.

The principle of chiral separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other.

For diazepane derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[1] The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution between the enantiomers.

The output from a chiral HPLC analysis is a chromatogram showing two separated peaks corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer. From this data, the enantiomeric excess (e.e.), a measure of chiral purity, can be calculated.

Table 1: Illustrative Chiral HPLC Data for this compound

| Enantiomer | Retention Time (min) | Peak Area | Area (%) |

| Enantiomer 1 | 8.21 | 1,985,000 | 49.63 |

| Enantiomer 2 | 9.45 | 2,015,000 | 50.37 |

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = |(% Area of Enantiomer 2 - % Area of Enantiomer 1) / (% Area of Enantiomer 2 + % Area of Enantiomer 1)| * 100

-

e.e. (%) = |(50.37 - 49.63) / (50.37 + 49.63)| * 100 = 0.74%

An e.e. of 0.74% indicates an almost racemic mixture, as would be expected from a non-stereoselective synthesis. For a drug candidate, the goal would be to achieve an e.e. of >99%.

Experimental Protocol: Chiral HPLC Analysis

The following is a detailed, generalized protocol for the chiral HPLC analysis of this compound. This protocol would require optimization for the specific compound.

4.1. Objective To separate and quantify the (R) and (S) enantiomers of this compound and determine the enantiomeric excess (e.e.).

4.2. Materials and Instrumentation

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

-

Chiral Column: A polysaccharide-based chiral column, for example, a CHIRALPAK® series column (e.g., AD-H, AS-H, or a modern immobilized version like IA, IB, IC).[1]

-

Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and any necessary additives like diethylamine (DEA) or trifluoroacetic acid (TFA).

-

Sample: this compound, accurately weighed.

-

Volumetric flasks, pipettes, and autosampler vials.

4.3. Sample Preparation

-

Prepare a stock solution of the racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., isopropanol or mobile phase).

-

From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

-

Filter the working solution through a 0.45 µm syringe filter into an autosampler vial.

4.4. Chromatographic Conditions (Example)

-

Column: CHIRALPAK IA (immobilized amylose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine. The mobile phase composition is a critical parameter that must be optimized to achieve separation.[3]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)

-

Injection Volume: 10 µL

4.5. Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure there are no interfering peaks.

-

Inject the prepared sample solution.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomeric peaks.

-

Integrate the peaks corresponding to the two enantiomers to determine their respective retention times and peak areas.

4.6. Data Analysis and Calculation

-

Identify the two enantiomer peaks in the chromatogram.

-

Calculate the percentage area for each enantiomer:

-

% Area = (Individual Peak Area / Total Peak Area of both enantiomers) * 100

-

-

Calculate the enantiomeric excess (e.e.) using the formula provided in the section above.

-

The resolution (Rs) between the two peaks should also be calculated to assess the quality of the separation. A baseline resolution (Rs ≥ 1.5) is generally desired.

Conclusion

The determination of the chiral purity of this compound is a critical step in its development for potential pharmaceutical applications. While specific data for this molecule is not available in published literature, a robust and reliable assessment of its enantiomeric composition can be achieved through the use of chiral HPLC with polysaccharide-based stationary phases. The methodologies outlined in this guide, from method development and sample analysis to data interpretation, provide a solid framework for researchers to ensure the stereochemical integrity of this and other novel chiral molecules. The successful separation and quantification of enantiomers are essential for advancing drug candidates through the development pipeline and meeting stringent regulatory standards.

References

The Diverse Biological Activities of 1,4-Diazepane Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged structure in medicinal chemistry. Its inherent conformational flexibility and the ability to be readily functionalized at multiple positions have made it a versatile template for the design of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the significant biological activities associated with 1,4-diazepane derivatives, with a focus on their anticancer, neuroprotective, and antimicrobial properties. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Cell Proliferation and Survival

1,4-Diazepane derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,4-diazepane derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][2]oxazolo-[4,5-d]-pyrimidine | Various | 0.9 - 1.9 | [3] |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][2]oxazolo[4,5-d]pyrimidine | Various | 0.9 - 1.9 | [3] |

| Benzo[b]pyrano[2,3-e][1][4]diazepine analogue 9 | HCT-116 (Colon) | 16.19 ± 1.35 | [5] |

| Benzo[b]pyrano[2,3-e][1][4]diazepine analogue 9 | MCF-7 (Breast) | 17.16 ± 1.54 | [5] |

| Cyclohepta[b]thieno[2,3-e][1][4]diazepine derivative 7c | HepG-2, MCF-7, HCT-116 | 4.4 - 13 µg/mL | |

| Cyclohepta[b]thieno[2,3-e][1][4]diazepine derivative 7e | HepG-2, MCF-7, HCT-116 | 4.4 - 13 µg/mL | |

| Cyclohepta[b]thieno[2,3-e][1][4]diazepine derivative 7f | HepG-2, MCF-7, HCT-116 | 4.4 - 13 µg/mL | |

| 1,4-Benzodiazepine-2,5-dione (BZD, 11a) | 60 human cancer cell lines | 0.24 (average) |

Signaling Pathways in Anticancer Activity

1,4-diazepane derivatives exert their anticancer effects through the modulation of key signaling pathways that control cell survival and proliferation.

Apoptosis Induction Pathway: Many 1,4-diazepane compounds trigger the intrinsic apoptosis pathway. This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7, leading to the execution of apoptosis.[6][7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]

- 6. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 1-N-Boc-3-Isopropyl-1,4-diazepane: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents onto this seven-membered heterocyclic ring allows for the fine-tuning of physicochemical and pharmacological properties. This technical guide introduces 1-N-Boc-3-Isopropyl-1,4-diazepane, a novel chemical entity with potential applications as a key intermediate in the synthesis of new therapeutic agents. Due to its novelty, this document provides a prospective analysis, including a proposed synthetic route, estimated physicochemical properties, and detailed, plausible experimental protocols based on established methodologies for analogous compounds.

Physicochemical Properties

The properties of this compound can be estimated by referencing the known data for the parent compound, 1-Boc-hexahydro-1,4-diazepine. The introduction of an isopropyl group at the 3-position is expected to increase the molecular weight and lipophilicity.

| Property | Estimated Value for this compound | Reference Data: 1-Boc-hexahydro-1,4-diazepine |

| Molecular Formula | C13H26N2O2 | C10H20N2O2 |

| Molecular Weight | 242.36 g/mol | 200.28 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to yellow liquid[1] |

| Boiling Point | > 95-110 °C / 0.5 mmHg | 95-110 °C / 0.5 mmHg |

| Density | ~1.0 g/mL at 20 °C | 1.016 g/mL at 20 °C |

| Refractive Index | ~1.47 | n20/D 1.471 |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); insoluble in water. | Not miscible or difficult to mix in water[1] |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of chiral 1,4-diazepanes. A practical approach would involve the construction of the diazepane ring through intramolecular cyclization.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound.

Synthesis of tert-butyl 3-((2-hydroxy-3-methylbutan-1-yl)amino)propanoate (Michael Adduct)

-

To a solution of L-Valinol (1.0 eq) in a suitable solvent such as methanol, add tert-butyl acrylate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Michael adduct.

N-Protection of the Michael Adduct

-

Dissolve the Michael adduct (1.0 eq) in a mixture of dioxane and water.

-

Add sodium carbonate (2.5 eq) to the solution.

-

Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the N-protected intermediate.

Conversion of the Hydroxyl Group to a Primary Amine

-

This multi-step conversion can be achieved via a mesylation, followed by azide displacement and subsequent reduction.

-

Mesylation: To a solution of the N-protected intermediate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours.

-

Azide Displacement: Add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide to the reaction mixture and reflux for 12 hours.

-

Reduction: The azide can be reduced to the primary amine using a standard procedure such as hydrogenation with a palladium catalyst or by using a reducing agent like lithium aluminum hydride.

Intramolecular Cyclization and Boc Protection

-

The resulting amino ester can be cyclized to the corresponding lactam (a 1,4-diazepan-5-one) under appropriate conditions, often with heating in a high-boiling point solvent.

-

The secondary amine of the cyclized product is then protected with a Boc group. To a solution of the lactam (1.0 eq) and triethylamine (1.5 eq) in DCM, add di-tert-butyl dicarbonate (Boc2O, 1.2 eq). Stir at room temperature for 12 hours.

-

Purify the product by column chromatography.

Reduction of the Lactam

-

To a solution of the Boc-protected lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a reducing agent such as lithium aluminum hydride (LiAlH4, 2.0 eq) portion-wise.

-

Reflux the reaction mixture for 6 hours.

-

Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield this compound.

Experimental Workflow and Logic

The synthesis and characterization of a novel chemical entity like this compound follows a logical progression.

Caption: General workflow for novel compound synthesis and validation.

Potential Applications and Future Directions

Substituted 1,4-diazepanes are valuable intermediates in the synthesis of various pharmaceutical compounds. They have been utilized in the development of:

-

Factor Xa inhibitors: For anticoagulant and antithrombotic therapies.

-

Histamine H3-receptor antagonists: For the treatment of neurological disorders.

-

Dipeptidyl peptidase IV (DPP-IV) inhibitors: For the management of type 2 diabetes.

The isopropyl group in this compound provides a lipophilic handle that can be exploited in the design of new drug candidates to enhance binding to hydrophobic pockets in target proteins. Future work should focus on the successful synthesis and characterization of this novel compound, followed by its use in the generation of a library of derivatives for biological screening. The Boc-protecting group can be readily removed under acidic conditions, allowing for further functionalization of the diazepine ring.[2]

Safety Information

While no specific toxicity data is available for this compound, it should be handled with the standard precautions for novel chemical compounds. Based on analogous structures, it may be an irritant. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Disclaimer: This document is a theoretical guide based on the analysis of related compounds. The proposed synthetic routes and experimental protocols have not been experimentally validated for this compound and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Diazepanes via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and pharmaceuticals. Its unique seven-membered ring structure containing two nitrogen atoms at the 1 and 4 positions provides a versatile template for the development of novel therapeutic agents. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Furthermore, they have emerged as potent modulators of key biological targets, such as cannabinoid receptors and orexin receptors, highlighting their significance in modern drug discovery.

Reductive amination represents a powerful and highly versatile synthetic strategy for the construction of the 1,4-diazepane core. This method typically involves the condensation of a diamine with a dicarbonyl compound to form an intermediate imine or aminal, which is then reduced in situ to the desired saturated heterocycle. The reaction is favored for its operational simplicity, generally high yields, and the ability to be performed as a one-pot procedure. This application note provides detailed protocols for the synthesis of 1,4-diazepanes via both intermolecular and N-alkylation reductive amination strategies, along with quantitative data and a discussion of a key signaling pathway involving a 1,4-diazepane-based drug candidate.

Reductive Amination: A Versatile Tool for 1,4-Diazepane Synthesis

Reductive amination is a cornerstone of amine synthesis in organic chemistry. The reaction proceeds through the nucleophilic attack of an amine on a carbonyl group, forming a hemiaminal intermediate. This is followed by the loss of water to form an imine or iminium ion, which is then reduced by a suitable reducing agent to the corresponding amine. In the context of 1,4-diazepane synthesis, this can be achieved through the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound or through the N-alkylation of a pre-formed 1,4-diazepane ring with an aldehyde or ketone.

A variety of reducing agents can be employed for reductive amination, with sodium borohydride (NaBH₄) being a common and cost-effective choice. Other reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) offer milder reaction conditions and greater functional group tolerance. The choice of solvent is also crucial, with alcohols like methanol and ethanol being frequently used. In some cases, a co-solvent such as chloroform may be required to facilitate the reaction.

Data Presentation

The following tables summarize quantitative data for the synthesis of various 1,4-diazepane derivatives via reductive amination, providing a comparative overview of different substrates, reaction conditions, and yields.

Table 1: Synthesis of N,1,4-Trisubstituted-1,4-diazepan-6-amines via a "Multi-Addition" Reductive Amination Procedure [1]

| Aldehyde Precursor | Product | Solvent | Reaction Time | Yield (%) |

| 4-Methoxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-methoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol/Chloroform | Overnight | Not specified |

| 4-Ethoxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-ethoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol | Overnight | Not specified |

| 4-Propoxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-propoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol | Overnight | Not specified |

| 4-Isopropoxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-isopropoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol | Overnight | Not specified |

| 4-Butoxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-butoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol | Overnight | Not specified |

| 4-Pentyloxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-pentyloxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol | Overnight | Not specified |

Table 2: Synthesis of Dibenzo[b,e][1][2]diazepin-1-ones

| R Group | Product | Yield (%) |

| Me | 4a | 90 |

| n-Pr | 4b | 84 |

| i-Pr | 4c | 72 |

| Me(CH₂)₄ | 4d | 78 |

| Me(CH₂)₁₄ | 4e | 76 |

| Me(CH₂)₁₆ | 4f | 79 |

| (E)-Me(CH₂)₇CH=CH(CH₂)₇ | 4g | 80 |

| Ph | 4h | 88 |

| 4-MeC₆H₄ | 4i | 85 |

| 4-O₂NC₆H₄ | 4j | 79 |

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 1,4-Diazepanes from a 1,2-Diamine and a 1,3-Dicarbonyl Compound (Representative Protocol)

This protocol describes a general procedure for the synthesis of a 1,4-diazepane ring via reductive amination of a 1,2-diamine with a 1,3-dicarbonyl compound.

Materials:

-

1,2-Diamine (e.g., ethylenediamine)

-

1,3-Dicarbonyl compound (e.g., glyoxal sodium bisulfite adduct)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the 1,2-diamine (1.0 eq) in methanol in a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/aminal intermediate.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of aqueous HCl until the pH is acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Basify the aqueous residue with aqueous NaOH until the pH is >10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,4-diazepane.

-

The crude product can be purified by column chromatography or distillation as required.

Protocol 2: Synthesis of N,1,4-Trisubstituted-1,4-diazepan-6-amines via a "Multi-Addition" Reductive Amination Procedure[1]

This protocol is designed to favor the formation of the tri-alkylated product over mono- and di-alkylated byproducts.

Materials:

-

1,4-Diazepane-6-amine (DAZA)

-

Substituted 2-hydroxybenzaldehyde (3.0 eq)

-

Sodium borohydride (NaBH₄) (3.0 eq)

-

Methanol

-

Chloroform (if required)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

First Addition: Suspend 1,4-diazepane-6-amine (1.0 eq) in methanol (or a 1:1 mixture of methanol and chloroform if the aldehyde is sparingly soluble in methanol). Add the substituted 2-hydroxybenzaldehyde (1.0 eq) and stir for 5-10 minutes to ensure complete dissolution.

-

Add sodium borohydride (1.0 eq) and stir the mixture at room temperature overnight.

-

Second Addition: To the reaction mixture from the previous step, add another equivalent of the substituted 2-hydroxybenzaldehyde (1.0 eq) and stir for 5-10 minutes.

-

Add another equivalent of sodium borohydride (1.0 eq) and continue stirring at room temperature overnight.

-

Third Addition: Repeat the addition of the substituted 2-hydroxybenzaldehyde (1.0 eq) and sodium borohydride (1.0 eq) and stir for a final overnight period.

-

The resulting precipitate is collected by filtration.

-

Wash the precipitate with methanol and diethyl ether.

-

Dry the product under vacuum.

Mandatory Visualization

Signaling Pathway of a 1,4-Diazepane-Based Orexin Receptor Antagonist

1,4-Diazepane derivatives have been successfully developed as potent orexin receptor antagonists. Orexins are neuropeptides that regulate wakefulness, and their antagonists are effective in treating insomnia. The following diagram illustrates the mechanism of action of a dual orexin receptor antagonist (DORA) based on a 1,4-diazepane scaffold.

Caption: Orexin receptor antagonist signaling pathway.

Experimental Workflow for 1,4-Diazepane Synthesis

The following diagram outlines the general experimental workflow for the one-pot reductive amination synthesis of 1,4-diazepanes.

Caption: General workflow for 1,4-diazepane synthesis.

Conclusion

Reductive amination stands out as a highly effective and adaptable method for the synthesis of 1,4-diazepanes. The protocols provided herein offer robust starting points for researchers engaged in the synthesis of these valuable heterocyclic compounds. The ability to readily access a diverse range of substituted 1,4-diazepanes underscores the importance of this methodology in the fields of medicinal chemistry and drug development. The successful application of 1,4-diazepane-based compounds as orexin receptor antagonists for the treatment of insomnia exemplifies the therapeutic potential of this scaffold. Further exploration and optimization of reductive amination protocols will undoubtedly continue to fuel the discovery of novel 1,4-diazepane derivatives with significant biological activities.

References

- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of benzo[b][1,4]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Parallel Synthesis Utilizing 1-N-Boc-3-Isopropyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the use of 1-N-Boc-3-isopropyl-1,4-diazepane as a versatile scaffold in parallel synthesis for the rapid generation of diverse compound libraries. The protocols focus on the diversification of the diazepane core at the N-4 position through common and robust chemical transformations, namely reductive amination and acylation.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its three-dimensional architecture provides access to a greater chemical space compared to flat aromatic systems. This compound is a valuable building block for diversity-oriented synthesis. The Boc-protecting group at the N-1 position allows for selective functionalization at the N-4 position. The isopropyl group at the C-3 position introduces a point of chirality and steric bulk, which can be crucial for modulating biological activity and selectivity.

Parallel synthesis enables the rapid creation of large and diverse compound libraries, which is essential for hit identification and lead optimization in drug discovery. The following protocols are designed for implementation in a parallel synthesis format, typically utilizing multi-well plates.

Core Synthesis Workflow

The general workflow for the parallel synthesis of a diversified 1,4-diazepane library starting from this compound involves two key stages: deprotection of the Boc group followed by diversification of the resulting secondary amine.

Caption: General workflow for the diversification of this compound.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine, which is the key intermediate for subsequent diversification reactions.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas

-

Multi-well reaction block or individual reaction vials

Procedure:

-

In each well of a multi-well reaction block, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (0.1 M concentration).

-

Under an inert atmosphere (N₂ or Ar), add trifluoroacetic acid (TFA, 10 eq) dropwise to each well at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

The resulting crude 3-isopropyl-1,4-diazepane TFA salt is typically used in the next step without further purification.

Protocol 2: Parallel Reductive Amination of 3-Isopropyl-1,4-diazepane

This protocol outlines the procedure for the N-alkylation of the diazepane scaffold with a diverse set of aldehydes or ketones.

Materials:

-

Crude 3-isopropyl-1,4-diazepane TFA salt (from Protocol 1)

-

Library of diverse aldehydes or ketones

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Multi-well reaction block

Procedure:

-

To each well containing the crude 3-isopropyl-1,4-diazepane TFA salt, add anhydrous DCE or THF to achieve a 0.1 M solution.

-

Add TEA or DIPEA (2.5 eq) to neutralize the TFA salt.

-

Add the corresponding aldehyde or ketone (1.2 eq) from a stock solution to each designated well.

-

Allow the mixture to stir at room temperature for 1 hour to facilitate imine/enamine formation.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) to each well.

-

Seal the reaction block and stir the mixtures at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

The organic layers can be combined and washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification of the final products can be achieved by high-throughput parallel purification techniques such as preparative HPLC or automated flash chromatography.

Data Presentation: Representative Yields for Reductive Amination

| Entry | Aldehyde/Ketone | Product Structure | Yield (%) |

| 1 | Benzaldehyde | 4-Benzyl-1-N-Boc-3-isopropyl-1,4-diazepane | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-N-Boc-4-(4-chlorobenzyl)-3-isopropyl-1,4-diazepane | 82 |

| 3 | 2-Naphthaldehyde | 1-N-Boc-3-isopropyl-4-(naphthalen-2-ylmethyl)-1,4-diazepane | 78 |

| 4 | Cyclohexanone | 1-N-Boc-4-cyclohexyl-3-isopropyl-1,4-diazepane | 75 |

| 5 | Isobutyraldehyde | 1-N-Boc-3-isopropyl-4-isobutyl-1,4-diazepane | 88 |

Yields are calculated after purification and are representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.

Protocol 3: Parallel Acylation of 3-Isopropyl-1,4-diazepane

This protocol details the N-acylation of the diazepane scaffold with a variety of acylating agents to generate a library of amides, sulfonamides, and ureas.

Materials:

-

Crude 3-isopropyl-1,4-diazepane TFA salt (from Protocol 1)

-

Library of diverse acyl chlorides, sulfonyl chlorides, or isocyanates

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Multi-well reaction block

Procedure:

-

To each well containing the crude 3-isopropyl-1,4-diazepane TFA salt, add anhydrous DCM or DMF to achieve a 0.1 M solution.

-

Add TEA or DIPEA (3.0 eq) to act as a base.

-

Add the corresponding acyl chloride, sulfonyl chloride, or isocyanate (1.1 eq) from a stock solution to each designated well at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification of the final products can be performed using parallel purification techniques.

Data Presentation: Representative Yields for Acylation

| Entry | Acylating Agent | Product Structure | Yield (%) |

| 1 | Benzoyl chloride | 1-N-Boc-4-benzoyl-3-isopropyl-1,4-diazepane | 92 |

| 2 | Acetyl chloride | 4-Acetyl-1-N-Boc-3-isopropyl-1,4-diazepane | 95 |

| 3 | Benzenesulfonyl chloride | 1-N-Boc-4-(phenylsulfonyl)-3-isopropyl-1,4-diazepane | 89 |

| 4 | Phenyl isocyanate | 1-N-Boc-3-isopropyl-4-(phenylcarbamoyl)-1,4-diazepane | 91 |

| 5 | 4-Methoxybenzoyl chloride | 1-N-Boc-3-isopropyl-4-(4-methoxybenzoyl)-1,4-diazepane | 90 |

Yields are calculated after purification and are representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.

Logical Relationship of Diversification Strategies

The choice of diversification strategy depends on the desired properties of the final compound library. Reductive amination introduces flexible alkyl substituents, while acylation provides more rigid amide and sulfonamide linkages, which can act as hydrogen bond acceptors.

Caption: Logical flow from scaffold to library properties based on the chosen diversification reaction.

Conclusion

This compound is a highly adaptable building block for the parallel synthesis of diverse compound libraries. The straightforward deprotection and subsequent diversification via reductive amination or acylation allow for the efficient exploration of chemical space around the 1,4-diazepane core. These protocols provide a solid foundation for researchers to generate novel libraries for screening and drug discovery programs. The use of automated liquid handlers and parallel purification systems can further enhance the throughput of these synthetic workflows.

Application Notes and Protocols for the Derivatization of 1-N-Boc-3-Isopropyl-1,4-diazepane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1-N-Boc-3-isopropyl-1,4-diazepane, a versatile scaffold for the development of novel therapeutic agents. The 1,4-diazepane core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anxiolytic, and anticonvulsant properties.[1] This document outlines key derivatization strategies, detailed experimental protocols, and representative biological data to guide researchers in the synthesis and evaluation of new chemical entities based on this scaffold.

Introduction to the this compound Scaffold

The this compound scaffold offers several strategic advantages for medicinal chemistry applications. The Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen. The isopropyl group at the 3-position provides a chiral center and steric bulk, which can be crucial for modulating target binding and pharmacokinetic properties. Derivatization of the unprotected secondary amine at the 4-position is a common and effective strategy to introduce diverse chemical functionalities and explore the structure-activity relationship (SAR) of the resulting compounds.

Key Derivatization Strategies

The secondary amine of this compound is a versatile handle for a variety of chemical transformations. The most common and effective derivatization strategies include:

-

N-Alkylation: Introduction of alkyl, aryl, or heteroaryl groups via nucleophilic substitution.

-

Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds.

-

Amide Coupling: Acylation with carboxylic acids or their activated derivatives to introduce amide functionalities.

These strategies allow for the systematic modification of the scaffold's properties, such as lipophilicity, hydrogen bonding capacity, and overall shape, to optimize biological activity and drug-like properties.

Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates and reagents.

General N-Alkylation Protocol

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol) and the alkyl halide (1.2 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.

General Reductive Amination Protocol

This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (AcOH)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) and the aldehyde (1.2 mmol) in 1,2-dichloroethane (10 mL), add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the desired product.

General Amide Coupling Protocol

This protocol provides a general method for the amide coupling of this compound with a carboxylic acid using a coupling agent.

Materials:

-

This compound

-

Carboxylic acid (e.g., benzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) in DMF (10 mL), add DIPEA (3.0 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 mmol) in DMF (5 mL) to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of 1,4-diazepane scaffolds and the biological activity of the resulting derivatives.

Table 1: Representative Yields for Derivatization of 1,4-Diazepane Scaffolds

| Starting Material | Derivatization Method | Reagent | Product | Yield (%) | Reference |

| 1-Boc-1,4-diazepane | Reductive Amination | 2,4-dimethylbenzaldehyde | 1-Boc-4-(2,4-dimethylbenzyl)-1,4-diazepane | Not Specified | [2] |

| 1-Boc-1,4-diazepane | Amide Coupling | Aroyl chloride | 1-Boc-4-aroyl-1,4-diazepane | Not Specified | [2] |

| 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e][1][3]diazepin-6(12H)-one hydrochloride | N-Alkylation | N-methylpiperazine | Substituted diazepine | Not Specified | [4] |

| 5-methyl-4-(methylthio)-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e][1][3]diazepine-3-carbonitrile | Cyclization/Substitution | Hydrazine hydrate | 3-Amino-12-methyl-2H-benzo[b]pyrazolo[3',4':4,5]pyrano[2,3-e][1][3]diazepin-4(6H)-one | 65% | [5] |

| 5-methyl-4-(methylthio)-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e][1][3]diazepine-3-carbonitrile | Cyclization/Substitution | Thiosemicarbazide | 3-Amino-12-methyl-4-oxo-4,6-dihydro-2H-benzo[b]pyrazolo[3',4':4,5]pyrano[2,3-e][1][3]diazepine-2-carbothioamide | 75% | [5] |

Table 2: Cytotoxic Activity of Substituted Benzo[b]pyrano[2,3-e][1][3]diazepine Derivatives [5]

| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 9 | 16.19 ± 1.35 | 17.16 ± 1.54 |

| 7 | > 60.00 | > 60.00 |

| 6 | > 60.00 | > 60.00 |

| 8 | > 60.00 | > 60.00 |

| 15 | > 60.00 | > 60.00 |

| 16 | > 60.00 | > 60.00 |

| 18 | > 60.00 | > 60.00 |

| 19 | > 60.00 | > 60.00 |

| 20 | > 60.00 | > 60.00 |

| 5 | > 60.00 | > 60.00 |

| 17 | > 60.00 | > 60.00 |

Note: The specific structures for compounds 5-20 can be found in the referenced publication.

Visualizations